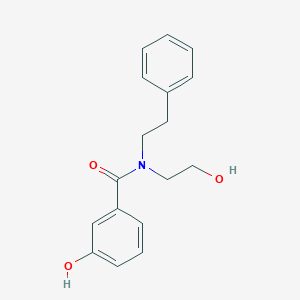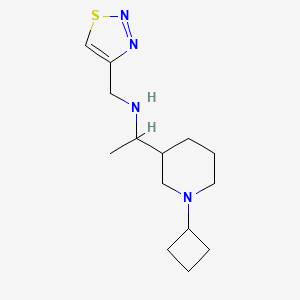
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, as it was found to increase the oxidation of fatty acids and improve insulin sensitivity. However, it has also gained attention for its potential use as a performance-enhancing drug in sports, leading to its ban by the World Anti-Doping Agency.
Mechanism of Action
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide acts as a selective PPARδ agonist, which activates the transcription of genes involved in lipid metabolism and energy expenditure. It binds to the ligand-binding domain of PPARδ and induces a conformational change, leading to the recruitment of coactivators and subsequent gene expression. This results in the activation of fatty acid oxidation pathways and the inhibition of lipogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation. It has also been found to increase endurance and improve muscle recovery in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide in lab experiments is its ability to selectively activate PPARδ, which allows for the investigation of specific pathways involved in lipid metabolism. However, its potential use as a performance-enhancing drug in sports has led to its ban by the World Anti-Doping Agency, limiting its availability for research purposes.
Future Directions
Future research on 3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide could focus on its potential therapeutic use in metabolic and cardiovascular diseases, as well as its effects on exercise performance and muscle recovery. Additionally, further studies could investigate the long-term safety and potential side effects of this compound use.
Synthesis Methods
The synthesis of 3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide involves several steps, including the condensation of 2-bromoacetic acid with 2-phenylethylamine, followed by the reaction with 3-hydroxybenzaldehyde and subsequent reduction with sodium borohydride. The final product is purified by column chromatography and characterized by spectroscopic methods.
Scientific Research Applications
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic effects in various diseases, including obesity, diabetes, and cardiovascular disorders. It has been shown to increase the expression of genes involved in fatty acid metabolism and decrease the synthesis of triglycerides in the liver. Additionally, it has been found to improve glucose uptake and insulin sensitivity in skeletal muscle cells.
properties
IUPAC Name |
3-hydroxy-N-(2-hydroxyethyl)-N-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c19-12-11-18(10-9-14-5-2-1-3-6-14)17(21)15-7-4-8-16(20)13-15/h1-8,13,19-20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBXDSIEEPEOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CCO)C(=O)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-[(2-Ethylpyrazol-3-yl)methyl]-4-methylpiperidin-4-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B7648005.png)
![N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide](/img/structure/B7648012.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)


![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)

![N-[(1-benzyl-5-methylpyrrolidin-3-yl)methyl]-3-hydroxybenzamide](/img/structure/B7648063.png)
![(2S)-3-methyl-2-[(1-propan-2-yltetrazol-5-yl)methylamino]butan-1-ol](/img/structure/B7648065.png)
![3-[2-[(2-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]-1,1-dimethylurea](/img/structure/B7648074.png)
![3-hydroxy-N-[(2-propoxypyridin-4-yl)methyl]benzamide](/img/structure/B7648078.png)
![1,1-Dimethyl-3-[2-[(8-methylquinazolin-4-yl)amino]ethyl]urea](/img/structure/B7648092.png)
![N-[1-(6-ethoxypyridazin-3-yl)piperidin-3-yl]butanamide](/img/structure/B7648100.png)
![3-Methyl-1-[3-[(6-methylpyrimidin-4-yl)amino]propyl]quinoxalin-2-one](/img/structure/B7648104.png)